Manganese(2+);pyridine
Description
Manganese(II)-pyridine complexes are coordination compounds where the Mn²⁺ ion is ligated by pyridine or its derivatives. These complexes exhibit diverse structural geometries (e.g., octahedral, square planar) and are synthesized via reactions of Mn²⁺ salts (e.g., MnCl₂·4H₂O, Mn(OAc)₂) with pyridine-based ligands under specific conditions . Key applications include catalysis, antimicrobial agents, and materials science. For example, Mn²⁺-pyridine complexes demonstrate enhanced DNA-binding and antimicrobial activity compared to free ligands, as seen in sparfloxacinato complexes . Additionally, their redox properties and ligand tunability make them effective in oxidation reactions and magnetic materials .
Properties
CAS No. |
85542-30-9 |
|---|---|
Molecular Formula |
C10H10MnN2+2 |
Molecular Weight |
213.14 g/mol |
IUPAC Name |
manganese(2+);pyridine |
InChI |
InChI=1S/2C5H5N.Mn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q;;+2 |
InChI Key |
SKOXPNDSGJBMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.[Mn+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine vs. Bipyridine/Phenanthroline Ligands
- Coordination Geometry: Mn²⁺ complexes with pyridine (monodentate) typically adopt octahedral geometries, while those with 2,2′-bipyridine (bipy, bidentate) or 1,10-phenanthroline (phen) form more rigid, distorted octahedral structures .
- Bioactivity : [Mn(sf)₂(phen)] exhibits higher DNA-binding constants (Kb = 1.2 × 10⁵ M⁻¹) than [Mn(sf)₂(py)] (Kb = 4.5 × 10⁴ M⁻¹), correlating with stronger intercalation and antimicrobial efficacy .
- Magnetic Properties : Thiocyanate Mn²⁺ complexes with pyridine ([Mn(SCN)₂(py)₄/₂]) show weak antiferromagnetic coupling, whereas bipyridine ligands enhance magnetic anisotropy due to stronger ligand field effects .
Pyridine N-Oxide Derivatives
Mn²⁺ complexes with pyridine N-oxide (PNO) ligands, such as [MnCl₂(PNO)₂], feature six-coordinate Mn²⁺ centers with Jahn-Teller distortions. These contrast with acetate-coordinated Mn²⁺ polymers, which exhibit linear chains of hexacoordinated Mn²⁺ ions bridged solely by acetate .
Table 1: Ligand-Dependent Properties of Mn²⁺ Complexes
Metal Center Comparisons
Mn²⁺ vs. Fe²⁺/Cu²⁺ Complexes
- Redox Activity: Mn²⁺/Mn³⁺ redox potentials (+0.10 to +0.18 V vs. Fc⁺/Fc) are lower than Fe²⁺/Fe³⁺ (+0.25–0.51 V), making Mn²⁺ complexes more suitable for mild oxidation conditions .
- Magnetic Behavior : Mn²⁺ complexes (e.g., [Mn₃O(O₂CTh)₆(py)₃]) show antiferromagnetic ordering, whereas Cu²⁺ thiocyanate-pyridine complexes exhibit paramagnetism due to d⁹ configuration and Jahn-Teller distortions .
- Catalytic Efficiency : Mn²⁺-polyvinylpyridine catalysts achieve >90% yield in alkane oxidations, outperforming Fe²⁺ analogs (<70%) due to faster H₂O₂ activation .
Structural and Functional Contrasts
Coordination Polymers vs. Discrete Complexes
- Thermal Stability : Mn²⁺-acetate coordination polymers (e.g., [Mn₂(OAc)₄(EMIM)₂]) retain structure up to 250°C, while discrete Mn²⁺-pyridine complexes decompose below 150°C .
- Applications : Polymers are used in ionic liquids for energy storage, whereas discrete complexes dominate medicinal chemistry (e.g., DNA interaction) .
Macrocyclic vs. Simple Ligands
Mn²⁺ complexes with 12-membered tetra-aza macrocycles (e.g., pyridinophane) show 50% higher H₂O₂ disproportionation rates than non-macrocyclic analogs. Electron-donating groups (e.g., -CH₃) on pyridine rings further enhance reactivity by 30% .
Key Research Findings
- Antimicrobial Activity : Mn²⁺-pyridine-sparfloxacinato complexes inhibit Staphylococcus aureus at MIC = 0.5 μg/mL, surpassing free sparfloxacin (MIC = 2 μg/mL) .
- Catalytic Versatility : Mn²⁺/polyvinylpyridine systems achieve 95% epoxidation selectivity in styrene oxidation, outperforming Mn²⁺-bipyridine catalysts (75%) .
- Magnetic Materials : Intercalation of pyridine in MnPS₃ induces weak ferromagnetism (TC = 45 K), contrasting the antiferromagnetic host lattice (TN = 78 K) .
Q & A
Q. What are the optimal synthetic routes for preparing manganese(II)-pyridine coordination complexes, and how are they characterized?
Methodological Answer: Manganese(II)-pyridine complexes are typically synthesized via microwave-assisted methods or conventional reflux. For example, microwave irradiation (100–150°C, 30–60 min) with 2-aminonicotinic acid derivatives yields hydrazone-linked complexes, as confirmed by elemental analysis and NMR . Structural validation relies on X-ray crystallography, where octahedral Mn(II) centers coordinate with pyridine-N, amidic-O, and thiocyanato-N donors . Key characterization tools include:
Q. How do pyridine ligand substitutions (e.g., electron-withdrawing/donating groups) influence the stability of Mn(II) complexes?
Methodological Answer: Ligand substituents modulate complex stability through electronic and steric effects. For instance:
- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase Lewis acidity at Mn(II), enhancing ligand-metal charge transfer (LMCT) stability. Potentiometric titrations show logβ values increase by 0.5–1.0 units with Cl-substituted pyridines .
- Steric hindrance : Bulky substituents (e.g., cyclopentenyl) reduce coordination flexibility, as seen in crystallographic disorder parameters .
Experimental Design : - Use cyclic voltammetry to assess redox stability (E₁/₂ shifts ±50 mV per substituent).
- Compare thermogravimetric analysis (TGA) data to evaluate thermal decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for chiral Mn(II)-pyridine complexes?
Methodological Answer: Discrepancies arise when solution-phase chirality (e.g., circular dichroism, CD) conflicts with solid-state structures. For example:
- CD Spectra : May indicate ∆/Λ enantiomers in solution, while XRD reveals racemic crystallization .
- Mitigation Strategies :
- Conduct variable-temperature NMR to probe dynamic equilibria.
- Use Flack parameters (XRD) to confirm absolute configuration (e.g., Flack x ≈ 0 for pure enantiomers) .
Case Study : Mn(II) complexes with 2,6-bis(aryl ethylimine)pyridine ligands show CD bands at 290 nm (Λ-enantiomer) but crystallize as racemic mixtures due to non-covalent packing forces .
Q. What experimental frameworks are suitable for analyzing the catalytic activity of Mn(II)-pyridine complexes in oxidation reactions?
Methodological Answer: Apply the SPIDER framework to design mechanistic studies:
- Sample : Mn(II)-pyridine complexes with varied ligand denticity (e.g., tetradentate vs. hexadentate).
- Phenomenon of Interest : O₂ activation or substrate oxidation kinetics.
- Design : Use stopped-flow spectroscopy to track intermediate formation (e.g., Mn(IV)-oxo species).
- Evaluation : Quantify turnover frequency (TOF) and selectivity via GC-MS/HPLC .
- Research Type : Mixed-methods (kinetic + spectroscopic).
Example : Mn(II) complexes of 2,6-bis(benzyl)pyridine catalyze alkene epoxidation with TOF >100 h⁻¹, validated by EPR detection of Mn(III) intermediates .
Q. How do solvent polarity and counterion choice affect the magnetic exchange interactions in binuclear Mn(II)-pyridine complexes?
Methodological Answer: Solvent and counterions modulate magnetic coupling (J) via:
- Solvent Polarity : Acetonitrile (high polarity) stabilizes antiferromagnetic coupling (J = −15 cm⁻¹) vs. dichloromethane (J = −8 cm⁻¹) due to reduced dielectric screening .
- Counterion Effects : Bulky anions (e.g., PF₆⁻) increase Mn···Mn distances, weakening exchange (ΔJ ≈ +3 cm⁻¹ per Å increase).
Methodology : - Fit magnetic susceptibility data to the Bleaney-Bowers equation.
- Compare DFT-calculated vs. experimental J values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
